Torilin

説明

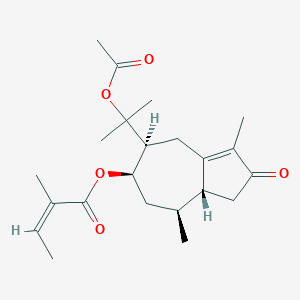

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWVFAXBJQKUDH-TXCQZRSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13018-10-5 | |

| Record name | Torilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TORILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X95X49L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar Studies of Torilin and Its Derivatives

Core Guaiane (B1240927) Skeleton Contributions to Bioactivity

Torilin possesses a guaiane-type sesquiterpene skeleton, which is a bicyclic structure derived from a 15-carbon isoprenoid unit benchchem.comresearchgate.net. Guaiane-type sesquiterpenes are a class of natural compounds known for various biological activities, including antitumor, anti-inflammatory, and antibacterial effects researchgate.net. The bicyclic nature of the guaiane core provides a rigid framework that positions the attached functional groups in specific spatial orientations, which is critical for binding to biological targets drugdesign.org. Research suggests that this core skeleton, along with unsaturated bonds, enhances enzyme inhibition compared to linear fatty acids benchchem.com. While the precise contribution of the isolated guaiane skeleton of this compound to its various bioactivities requires further dedicated study through the synthesis and testing of derivatives lacking specific substituents but retaining the core, the presence of this scaffold is characteristic of a class of compounds with established biological relevance researchgate.net.

Role of Side Chains and Degrees of Unsaturation

Studies on this compound's activity as a 5α-reductase inhibitor suggest that modifications to its side chains, such as esterification of hydroxyl groups, could potentially optimize its inhibitory effect benchchem.com. The presence and position of double bonds within the guaiane core and side chains also impact the molecule's conformation and electronic distribution, affecting its binding affinity to target enzymes and receptors drugdesign.org. For example, the α,β-unsaturated carbonyl group is often implicated in covalent binding to biological molecules, which can be a mechanism of action for some bioactive compounds wikipedia.orgfishersci.ca.

Functional Group Influences on Biological Potential

The oxygenated functional groups, including ketones, esters (angeloyloxy and acetoxy), and potentially hydroxyl groups (though not explicitly detailed for SAR in the provided text), are key determinants of this compound's biological potential benchchem.comnih.gov. These groups can participate in various types of interactions with biological targets, such as hydrogen bonding, dipole-dipole interactions, and covalent modifications drugdesign.org.

The ester substituents at specific positions on the guaiane skeleton are likely crucial for the observed activities. While specific SAR data detailing the impact of removing or modifying each ester group was not extensively found, the general principle of SAR indicates that altering or removing functional groups can significantly affect biological activity georgiasouthern.eduresearchgate.net. For instance, the presence of the angeloyloxy group, which contains an α,β-unsaturated ester, might be particularly important for certain activities due to the potential for Michael addition reactions with nucleophilic residues in proteins wikipedia.orgfishersci.ca.

Specific Structural Elements for Targeted Pathway Modulation (e.g., 2-methyl-2-butenal group for p53 activation)

Specific structural elements within the this compound molecule have been linked to the modulation of particular biological pathways. One notable example is the potential role of the 2-methyl-2-butenal group (also known as tiglic aldehyde) in the activation of the p53 pathway researchgate.net. Research suggests that this compound may covalently bind to Cys124 of p53 via its 2-methyl-2-butenal group researchgate.net. This is supported by findings that this compound derivatives lacking this specific group were unable to increase p53 transcription activity researchgate.net. This indicates that the 2-methyl-2-butenal moiety is a critical structural feature for this compound's ability to activate p53 and subsequently suppress cancer cell growth researchgate.net.

The 2-methyl-2-butenal group is an α,β-unsaturated aldehyde wikipedia.orgfishersci.cafishersci.ca. Such groups are known electrophiles and can react with nucleophiles like the thiol group of cysteine residues in proteins, forming a covalent bond nih.govresearchgate.net. This covalent modification of Cys124 on p53 by the 2-methyl-2-butenal part of this compound is proposed as a mechanism for p53 activation, highlighting a specific SAR where a particular functional group is essential for modulating a key biological pathway involved in cancer researchgate.net.

Summary of SAR Insights

Based on the available information, the SAR of this compound can be summarized as follows:

The guaiane core provides the fundamental bicyclic structure necessary for positioning functional groups.

Side chains, particularly the ester groups, and degrees of unsaturation influence the molecule's physicochemical properties and interactions with targets.

Specific functional groups, such as the angeloyloxy and acetoxy moieties, are likely crucial for various bioactivities.

The presence of the 2-methyl-2-butenal group is specifically linked to the activation of the p53 pathway, likely through covalent binding to Cys124 of p53.

Further detailed SAR studies involving the synthesis and evaluation of a wider range of this compound derivatives with specific structural modifications are needed to fully elucidate the contribution of each part of the molecule to its diverse biological activities.

Synthesis and Derivatization of Torilin

Synthetic Methodologies and Strategies

Synthetic approaches to the guaiane (B1240927) skeleton of Torilin have employed various strategies, including fragmentation and intramolecular cycloaddition reactions benchchem.com.

Fragmentation Approaches

One strategy for synthesizing the bicyclic core of this compound involves the fragmentation of readily available starting materials, such as carvone (B1668592) derivatives benchchem.com. A carvone-based fragmentation strategy begins with the epoxidation of carvone, followed by acid-catalyzed rearrangement of the epoxide. This rearrangement generates a carbocation that undergoes a Wagner-Meerwein shift, leading to the formation of the guaiane skeleton. Subsequent oxidative functionalization can introduce the required ketone moiety, such as at the C-3 position benchchem.com.

Table 1: Key Steps in a Carvone Fragmentation Synthesis benchchem.com

| Step | Reagents/Conditions | Intermediate Formed |

| Epoxidation | m-CPBA | Carvone epoxide |

| Acid-Catalyzed Rearrangement | Acidic conditions | Guaiane skeleton |

| Oxidative Functionalization | Jones reagent (for C-3 ketone) | Functionalized guaiane |

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions offer a powerful approach for the convergent construction of cyclic systems, including the hydroazulene core found in this compound bc.educhemrxiv.orggrafiati.com. One diastereoselective approach inspired by sesquiterpene synthesis utilizes oxidopyrylium intermediates benchchem.comacs.org. This method involves converting dihydrocarvone (B1202640) to a keto-ester via Claisen condensation. Treatment with Boc anhydride (B1165640) and triethylamine (B128534) generates an oxidopyrylium species, which undergoes an intramolecular [5+2] cycloaddition to form a tricyclic intermediate benchchem.comacs.org. Reductive cleavage, followed by desilylation and oxidation, can then yield the core structure related to this compound benchchem.com. Another approach involves the intramolecular cycloaddition of cyclobutadiene, followed by cyclopropanation and Lewis acid-mediated fragmentation to construct the hydroazulene core bc.edu.

Challenges in this compound Synthesis

The synthesis of complex natural products like this compound often presents significant challenges, particularly concerning stereochemical control and functional group compatibility researchgate.netnih.gov.

Stereochemical Control Considerations

Precise control over stereochemistry is crucial for synthesizing this compound, which possesses defined stereocenters within its guaiane skeleton, notably at C-6 and C-7 benchchem.com. Diastereoselective reactions, such as cycloadditions (e.g., oxidopyrylium or Diels-Alder reactions), are often employed to establish the correct relative and absolute stereochemistry benchchem.comchemrxiv.org. However, these reactions can sometimes yield mixtures of diastereomers, necessitating challenging chromatographic separations benchchem.com. Achieving high optical purity is a major challenge in the synthesis of chiral pharmaceuticals and natural products scirea.org. Strategies involving asymmetric synthesis, chiral catalysts, and selective reactions are employed to control stereochemistry rijournals.comresearchgate.net.

Functional Group Compatibility

This compound contains multiple oxygenated functional groups, including ketone, ester, and acetyloxy moieties benchchem.comontosight.ai. These functional groups can exhibit varying reactivity under synthetic conditions, posing challenges for selective transformations fiveable.me. The presence of a ketone at C-3, for instance, can be prone to undesired side reactions like reduction or elimination benchchem.com. Protecting group strategies are often necessary to temporarily mask sensitive functional groups during multi-step syntheses, ensuring that reactions occur at desired sites fiveable.meresearchgate.net. Developing synthetic methodologies with improved functional group compatibility is an ongoing area of research in organic chemistry mit.eduorganic-chemistry.org.

Design and Synthesis of this compound Derivatives

The synthesis of this compound derivatives is undertaken to explore the relationship between structural modifications and biological activities, potentially leading to compounds with enhanced efficacy or altered properties smolecule.com. Chemical reactions such as oxidation, reduction, and substitution can be applied to the this compound scaffold to introduce different substituents or modify existing functional groups smolecule.com. These modifications can potentially influence the compound's interactions with biological targets smolecule.com. For example, the presence of ester and acetyloxy groups in this compound suggests potential sites for hydrolysis or other biochemical reactions, which could be targeted in derivative design ontosight.ai. Research into this compound derivatives is driven by the potential to discover novel therapeutic agents smolecule.com.

Semi-Synthetic Derivative Approaches

Semi-synthesis involves utilizing compounds isolated from natural sources as starting materials for chemical synthesis. nih.govtapi.com This approach is often employed when natural biomolecules are large and complex, and it can lead to derivatives with potentially enhanced potency, stability, or safety compared to the original compounds. tapi.com Research into semi-synthetic derivatives of natural products is driven by the desire to overcome limitations such as structural complexity and limited availability of the natural source. nih.gov

While specific detailed examples of semi-synthetic approaches applied directly to this compound are not extensively detailed in the provided search results, the general principle involves chemically modifying the isolated natural product. This can include reactions targeting the existing functional groups, such as the ester and acetyloxy moieties, or introducing new functionalities. ontosight.ai The aim of these modifications is often to create a library of related compounds with varied properties. The development of semi-synthetic derivatives of other natural products, such as sesquiterpene lactones like parthenolide (B1678480) and thapsigargin, has shown promise in generating compounds with potent immunoregulatory properties and improved characteristics like solubility. nih.gov Similarly, semi-synthetic abietane (B96969) diterpenoids have been prepared and tested for their biological activities, demonstrating the potential of this approach in discovering novel bioactive compounds. nih.gov

Targeted Structural Modifications for Enhanced Bioactivity

Targeted structural modifications of natural products are a key strategy in medicinal chemistry to improve their biological activity and pharmacological properties. rsc.org By selectively altering specific functional groups or structural features, researchers can investigate the structure-activity relationship (SAR) and optimize the compound's interaction with biological targets. For this compound, its bioactivity is correlated to its structure and functional groups, suggesting that modifications could influence its effects. slu.se

The presence of ester and acetyloxy groups in this compound's structure suggests potential sites for chemical reactions that could lead to modified analogues. ontosight.ai For instance, hydrolysis of these ester linkages could yield derivatives with altered polarity and potentially different biological profiles. Additionally, the bicyclic guaiane skeleton and other oxygenated functionalities offer opportunities for various chemical transformations, including oxidation, reduction, and substitution reactions. benchchem.comsmolecule.com

Research on other natural product scaffolds, such as pentacyclic triterpenoids, has demonstrated that structural modifications can lead to derivatives with enhanced biological activities, particularly in areas like antitumor therapy. rsc.org While direct examples of specific targeted modifications of this compound and their corresponding bioactivity enhancements are not extensively detailed in the provided snippets, the principle suggests that systematic chemical alterations could be employed to optimize this compound's known activities, such as its anti-inflammatory, antimicrobial, or anticancer effects. benchchem.comsmolecule.comresearchgate.net For example, if a specific functional group is implicated in a desired biological interaction, modifications to this group could potentially increase binding affinity or improve downstream signaling effects.

Exploration of Novel this compound Analogues (e.g., Hydroxytorilins)

The exploration of novel analogues of natural products is a crucial aspect of drug discovery, aiming to identify compounds with improved potency, selectivity, or novel mechanisms of action. nih.govresearchgate.net This involves synthesizing compounds that are structurally related to the parent natural product but with deliberate variations. For this compound, this could involve the synthesis or isolation of naturally occurring or semi-synthetic analogues.

The plant Torilis japonica is known to contain various terpene derivatives, predominantly sesquiterpenes, including this compound derivatives. researchgate.netslu.se This suggests the natural existence of structurally related compounds that could serve as starting points for exploration. The mention of "this compound derivatives enriched in the methanolic extract" highlights the presence of such analogues in the plant source. slu.se

One area of exploration could involve hydroxylated analogues, such as hydroxytorilins. While specific details on the synthesis or isolation and bioactivity of hydroxytorilins are not provided in the search results, the concept aligns with the general approach of exploring oxidized or otherwise functionalized analogues of natural products to understand how structural changes impact biological activity. For instance, 1β-hydroxy derivatives of related guaiane-type compounds have shown enhanced cytotoxicity, suggesting that the introduction of hydroxyl groups at specific positions can significantly influence biological properties. benchchem.com

Preclinical Research Methodologies and Evaluation

In Vitro Experimental Models

In vitro studies, conducted outside of a living organism, typically utilize cell cultures and biochemical assays to investigate the direct effects of a compound on biological processes at the cellular and molecular levels. creative-biolabs.comnews-medical.net These models offer controlled environments to study specific mechanisms of action. news-medical.net

Cell Culture Models for Biological Activity Assessment

Various cell lines have been employed to assess Torilin's biological activities. For instance, RAW 264.7 murine macrophages are commonly used to study its anti-inflammatory effects, often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govresearchgate.net Microglial BV2 cells have also been utilized in anti-inflammatory research. nih.gov In the context of skin-related research, human dermal fibroblasts and HaCaT keratinocytes have been used to evaluate the effects of Torilis japonica extract, which contains this compound, on cell viability and atopic inflammation induced by cytokines like TNF-α and IFN-γ. nih.govresearchgate.net B16 melanoma cells have been used to investigate this compound's effect on melanin (B1238610) production. biocrick.comchemfaces.comthieme-connect.com Hep G2 human liver-derived cells have been used to study hepatoprotective effects. biocrick.com

Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis

Biochemical assays are crucial for understanding how this compound interacts with specific enzymes and influences cellular signaling pathways. Studies have investigated this compound's effect on enzymes like 5 alpha-reductase, where it showed inhibitory activity. biocrick.comchemfaces.com In inflammatory models, biochemical assays are used to measure the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net These assays often involve analyzing cell culture supernatants. researchgate.net Signaling pathway analysis has focused on pathways like the MAP kinase (MAPK) cascade and NF-κB activation, which are involved in inflammation. nih.govbiocrick.comnih.gov

Molecular Biology Techniques (e.g., RT-PCR, Western Blot, ELISA)

Molecular biology techniques are essential for assessing changes in gene and protein expression levels in response to this compound treatment. Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to quantify mRNA levels of target genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in inflammation. researchgate.netnih.gov Western Blotting is employed to detect and quantify specific proteins, including iNOS, COX-2, and components of signaling pathways like phosphorylated and total levels of MAP kinases (ERK1/2, p38 MAPK, JNK1/2) and NF-κB proteins (p65, IκBα). nih.govresearchgate.netnih.gov Enzyme-Linked Immunosorbent Assay (ELISA) is a technique used to quantify the levels of specific proteins, particularly cytokines and chemokines, in cell culture supernatants or serum. researchgate.netazurebiosystems.com ELISA has been used to measure pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as anti-inflammatory cytokines like IL-10, in studies evaluating this compound's immunomodulatory effects. researchgate.netnih.gov

Table 1: Examples of Molecular Biology Techniques Used in this compound Research

| Technique | Purpose | Target Molecules (Examples) | Sample Type (Examples) |

| RT-PCR | Quantify gene expression levels | iNOS, COX-2 | Cellular RNA |

| Western Blot | Detect and quantify protein levels | iNOS, COX-2, p-ERK, t-ERK, IκBα, p65 | Cell lysates |

| ELISA | Quantify protein levels (e.g., cytokines) | TNF-α, IL-1β, IL-6, IL-10, IFN-γ, IL-17 | Cell culture supernatant, Serum |

Cell-Based Assays (e.g., Cell Viability Assays, Transwell Invasion Assays)

Table 2: Examples of Cell-Based Assays Used in this compound Research

| Assay Type | Purpose | Key Measurement | Relevance to this compound Research (Examples) |

| Cell Viability (e.g., MTT) | Assess cytotoxicity | Metabolic activity, Cell number | Confirm non-toxic concentrations nih.govnih.gov |

| Transwell Invasion | Evaluate cellular invasion through a matrix | Number of cells invading | Assessing anti-metastatic potential spandidos-publications.com |

Detailed Research Findings (In Vitro):

In RAW 264.7 macrophages stimulated with LPS, this compound dose-dependently inhibited the generation of NO and the expression of iNOS and COX-2 at both protein and gene levels. nih.govresearchgate.net

this compound suppressed the phosphorylation of key proteins in the MAPK pathway, including ERK1/2, p38 MAPK, and JNK1/2, in LPS-stimulated cells. nih.govnih.gov

this compound attenuated NF-κB activation by inhibiting IκBα degradation and the translocation of p65. nih.govnih.gov

this compound inhibited melanin production in α-MSH-activated B16 melanoma cells with an IC50 value of 25 µM, which was more potent than the positive control arbutin (B1665170) (IC50 = 170 µM). biocrick.comchemfaces.comthieme-connect.com This effect was linked to the downregulation of tyrosinase protein levels. chemfaces.comthieme-connect.com

this compound showed stronger inhibition of 5 alpha-reductase (IC50 = 31.7 ± 4.23 µM) compared to alpha-linolenic acid (IC50 = 160.3 ± 24.62 µM). biocrick.comchemfaces.com

In Vivo Experimental Models

In vivo studies, conducted in living organisms, are essential for evaluating the efficacy of a compound in a complex biological system and understanding its effects on disease progression. creative-biolabs.comnews-medical.net Rodent models are commonly used in preclinical in vivo research due to their genetic tractability, relatively short life cycles, and cost-effectiveness. frontiersin.orgyoutube.commdpi.comfrontiersin.org

Rodent Models for Efficacy Studies

Rodent models are widely used to investigate the in vivo efficacy of this compound in various disease settings. The collagen-induced arthritis (CIA) model in DBA/1J mice is a relevant model for studying rheumatoid arthritis and has been used to evaluate this compound's anti-inflammatory and immunomodulatory properties in vivo. researchgate.netnih.gov In this model, mice develop symptoms similar to human rheumatoid arthritis, allowing researchers to assess the compound's ability to ameliorate disease severity. nih.gov The NC/Nga murine model of atopic dermatitis has been used to evaluate the effects of Gamisasangja-tang (GST), an herbal formula containing this compound, on pruritus and skin inflammation. myds.me This model mimics aspects of human atopic dermatitis. myds.me While not explicitly detailed for isolated this compound in the search results, rodent models are also standard for evaluating anti-cancer efficacy, often involving xenograft or syngeneic tumor models where cancer cells are implanted into mice. youtube.comcancer.gov Given this compound's reported anti-cancer and anti-angiogenic activities in vitro, such models would be relevant for assessing its in vivo anti-tumor potential. biocrick.comchemfaces.com

Table 3: Examples of Rodent Models Used in this compound Research

| Model Type | Animal Species | Disease Model | Purpose of Study (Examples) |

| Collagen-Induced Arthritis | DBA/1J Mouse | Rheumatoid Arthritis | Evaluate anti-inflammatory and immunomodulatory effects nih.gov |

| NC/Nga Murine Model | NC/Nga Mouse | Atopic Dermatitis | Assess effects on pruritus and skin inflammation myds.me |

| (Potential) Tumor Models | Rodents | Various Cancers | Evaluate anti-cancer and anti-angiogenic efficacy biocrick.comchemfaces.com |

Detailed Research Findings (In Vivo):

In the CIA mouse model, treatment with this compound significantly reduced the arthritic score, improved histopathological signs of joint inflammation, and decreased leukocyte counts in the joints and draining lymph nodes. nih.gov

this compound treatment in CIA mice modulated the levels of serum cytokines, significantly reducing pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, while slightly increasing the anti-inflammatory cytokine IL-10. researchgate.netnih.gov

In splenocytes from CIA mice, this compound blocked the production of IFN-γ, IL-17, and IL-6, and enhanced IL-4 production. nih.gov

this compound also suppressed the production of total anti-collagen type II IgG antibodies, as well as IgG1 and IgG2a subtypes in CIA mice. nih.gov

In the NC/Nga murine model of atopic dermatitis, oral administration of Gamisasangja-tang (containing this compound) suppressed scratching frequency and reduced the dermatitis index. myds.me Histological examination showed a decrease in inflammatory cell infiltration and mast cell population in the skin. myds.me

Avian Embryo Models for Specific Biological Processes

The chick embryo chorioallantoic membrane (CAM) model is a valuable in vivo assay utilized in preclinical research to study various biological processes, including angiogenesis and tumor development. mdpi.comimrpress.com The CAM is a highly vascularized extraembryonic membrane that is easily accessible for manipulation and visualization. mdpi.comimrpress.com Its use allows for the study of morphofunctional aspects of angiogenesis and the evaluation of the efficacy and mechanism of action of pro- and anti-angiogenic molecules. mdpi.com

Research has indicated that this compound possesses anti-angiogenic activity. researchgate.netmdpi.com Studies using the chick embryo CAM model have assessed the effects of natural product inhibitors, including sesquiterpenes like this compound, on FGF-2 induced angiogenesis. mdpi.com The CAM model provides a cost-effective and scientifically robust platform for preclinical cancer research, positioned between in vitro cell culture and in vivo animal models. imrpress.com

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how an investigational drug is distributed within the body, metabolized, and exerts its biological effects. catapult.org.ukgardp.orgquanticate.comallucent.com PK describes the drug's exposure over time, encompassing its absorption, distribution, metabolism, and elimination (ADME). quanticate.comallucent.com PD, on the other hand, characterizes the drug's response in terms of biochemical or molecular interactions and the resulting pharmacological or toxicological effects. quanticate.comallucent.com The integration of PK and PD data helps to elucidate the exposure-response relationship. allucent.com

While specific detailed PK/PD studies solely focused on this compound in isolation are not extensively reported in the provided search results, the importance of such studies in preclinical development is highlighted. PK/PD analysis is essential for predicting the time course effects of drug doses, understanding target modulation, and determining optimal dosing schedules for achieving statistically significant efficacy while minimizing toxicity. catapult.org.uk

Integrated PK/PD Analysis for Efficacy Prediction

Integrated PK/PD analysis aims to quantify the relationship between drug concentration and pharmacological response over time. quanticate.comnih.gov This approach is vital for predicting the efficacy of a compound in an in vivo setting based on in vitro data and observed exposure levels. catapult.org.uknih.gov By correlating PK parameters (e.g., plasma or tissue concentrations) with PD endpoints (e.g., modulation of a biological target or pathway), researchers can gain insights into the mechanism of action and predict the magnitude and duration of the effect. catapult.org.uknih.gov

Effective PK/PD modeling can improve the translation of in vitro potency to in vivo outcomes and facilitate the selection of promising drug candidates. nih.gov Although direct examples of integrated PK/PD analysis specifically for this compound were not found, the principles of this methodology are broadly applicable to understanding the potential efficacy of bioactive compounds like this compound in relevant preclinical models.

Design of PK/PD Studies

The design of preclinical PK/PD studies requires careful consideration and integration of knowledge from chemistry, pharmacology, and biology. catapult.org.uknih.gov A robust study design typically includes evaluating a range of doses and multiple time points to adequately characterize both drug concentration and the resulting pharmacological effect. catapult.org.uknih.gov Sampling should capture the rise and decay of plasma concentrations as well as the onset, duration, and offset of the PD response. nih.gov

Key elements of a successful PK/PD study design include:

Testing a range of doses (e.g., 3 dose levels). catapult.org.uk

Collecting samples at multiple time points, particularly around the time of peak concentration (Tmax). catapult.org.uknih.gov

Potentially including a washout phase to differentiate direct versus indirect effects on the target. catapult.org.uk

Measuring compound levels in both plasma and target tissues. catapult.org.uk

Collecting multiple samples from individual animals where feasible. catapult.org.uk

These design principles are applied to various preclinical models to establish the exposure-response relationship and inform subsequent efficacy studies. catapult.org.ukgardp.orgnih.gov

Bioanalytical Techniques for Compound Quantification (e.g., LC/MS)

Accurate quantification of the test compound in biological matrices is fundamental to PK studies. Bioanalytical techniques are employed to measure drug concentrations in samples such as plasma, urine, feces, and tissues. dukecancerinstitute.org Liquid Chromatography-Mass Spectrometry (LC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used and highly sensitive techniques for the quantification of small molecules and other analytes in complex biological samples. dukecancerinstitute.orgthieme-connect.comtrilogylab.commdpi.com

LC-MS/MS offers specificity and sensitivity, allowing for the simultaneous quantification of multiple compounds. trilogylab.commdpi.com This technique involves separating the compounds using liquid chromatography before they are introduced into a mass spectrometer for detection and quantification based on their mass-to-charge ratio. mdpi.com LC-MS based methods have been developed for the quantitative determination of compounds from Torilis japonica extracts, which would be relevant for quantifying this compound in biological samples from preclinical studies. researchgate.netnih.gov For example, HPLC (High-Performance Liquid Chromatography) has been used to quantify this compound in Torilis japonica extracts. researchgate.net

Computational and In Silico Methodologies

Computational and in silico methodologies play an increasingly important role in preclinical research, offering cost-effective and efficient ways to predict drug-target interactions, ADME properties, and potential efficacy. dntb.gov.uamdpi.comnih.govmdpi.combiomedpharmajournal.org These methods utilize computational algorithms and databases to simulate biological processes and analyze molecular structures. nih.govmdpi.combiomedpharmajournal.org

Molecular Docking Simulations

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand (such as this compound) when bound to a protein target. nih.govmdpi.comresearchgate.netresearchgate.net This simulation estimates the binding affinity between the molecule and the target protein, providing insights into the potential biological activity and mechanism of action. nih.govresearchgate.netresearchgate.net High docking scores and strong interactions in simulations suggest a higher likelihood of binding and potential therapeutic effect. researchgate.netresearchgate.net

Molecular docking studies have been applied to this compound to investigate its interactions with various protein targets. For instance, molecular docking revealed that this compound, along with other phytochemicals, showed high docking scores and strong interactions with core targets identified in network analysis related to certain diseases. researchgate.netresearchgate.net Specifically, this compound has been explored through molecular docking for its potential to target the Loop1/Sheet3 (L1/S3) pocket of wild-type p53, a tumor suppressor protein. nih.govacs.org These simulations suggested that this compound could potentially bind to this pocket, which is also shared by mutated p53, offering a possible mechanism for its observed anticancer activity in certain cell lines by enhancing p53 protein levels and suppressing cell growth. mdpi.comresearchgate.netnih.govacs.org The docking results indicated interactions with specific amino acid residues in the p53 binding pocket. acs.org Molecular docking is a valuable tool for identifying potential targets and understanding the molecular basis of this compound's biological effects, guiding further in vitro and in vivo investigations. nih.govmdpi.comresearchgate.netresearchgate.net

Table 1: Molecular Docking Scores and Interactions of this compound with p53 (L1/S3 Pocket)

| Target Protein | Binding Pocket | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| p53 (Wild-Type) | L1/S3 | Gln144, Pro142, Ser116, Cys124, Thr140 | Not explicitly stated as a single value in provided snippets, but described as "high docking scores" and "strong interactions". | researchgate.netresearchgate.netnih.govacs.org |

Virtual Screening for Ligand Discovery

Virtual screening (VS) is a computational technique widely used in drug discovery to identify potential ligands by searching large libraries of small molecules against a biological target, typically a protein receptor or enzyme sygnaturediscovery.comwikipedia.org. This in silico approach offers a cost-effective and complementary method to high-throughput screening sygnaturediscovery.com. VS methods can be broadly categorized into structure-based virtual screening (SBVS), which utilizes the 3D structure of the target protein for docking studies, and ligand-based virtual screening (LBVS), which relies on the properties of known active ligands to find similar molecules sygnaturediscovery.comwikipedia.orgcam.ac.uk.

While extensive studies specifically detailing virtual screening campaigns for this compound as a ligand to identify novel targets are not prominently featured in the provided search results, related computational approaches have been applied in the context of this compound research. For instance, molecular docking has been utilized to investigate the interaction between this compound and potential biological targets researchgate.net. One study suggests that this compound may potentially bind covalently to Cys124 of p53, indicating an application of computational methods to predict binding interactions dntb.gov.ua. These applications, while not full-scale virtual screenings of large libraries with this compound, highlight the relevance of computational techniques in understanding this compound's potential mechanisms of action and identifying possible interaction partners. The general principles of virtual screening, including the use of computational models to predict binding affinity and prioritize compounds for experimental testing, are applicable to the broader study of natural products like this compound sygnaturediscovery.comwikipedia.org.

Prediction of Physicochemical Parameters and Biological Activity

The prediction of physicochemical parameters and biological activity is a crucial step in preclinical research, often employing computational methods such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling dergipark.org.trnih.gov. These methods establish mathematical relationships between the structural descriptors of molecules and their observed biological activities or physicochemical properties, enabling the prediction of these characteristics for new or untested compounds dergipark.org.trnih.gov. In silico methods can predict various parameters, including drug-likeness, bioavailability, and potential toxicity, based on molecular structure chemistry.kz.

In the context of this compound, computational approaches have been used to evaluate its potential biological activities. Molecular docking studies have identified this compound, along with other compounds, as potential key phytoconstituents responsible for the bioactivities of the plant from which it is isolated researchgate.net. This suggests that in silico predictions of biological activity have played a role in prioritizing this compound for further investigation researchgate.net. While specific QSAR/QSPR models developed for this compound are not detailed in the provided results, the general application of these techniques allows for the prediction of properties such as lipophilicity (logP), molecular volume, and other descriptors that are relevant to a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological interactions dergipark.org.trnih.gov.

Bioassay-Guided Fractionation and Purification Techniques

The isolation and purification of bioactive natural products like this compound from complex plant extracts are commonly achieved through bioassay-guided fractionation chemfaces.comresearchgate.netnih.govmdpi.com. This iterative process involves separating a crude extract into fractions, testing each fraction for the desired biological activity using a relevant bioassay, and then further fractionating only the active fractions nih.govsciensage.info. This targeted approach allows for the efficient isolation of the compounds responsible for the observed biological effect nih.govsciensage.info.

For this compound, isolated from the fruits of Torilis japonica, bioassay-guided fractionation has been a key methodology chemfaces.comresearchgate.netthieme-connect.comthieme-connect.com. The process typically begins with the extraction of dried plant material using solvents such as methanol (B129727) or ethanol (B145695) chemfaces.comresearchgate.netbenchchem.com. The resulting extract is then subjected to partitioning with organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) benchchem.com. Chromatographic techniques are central to the fractionation process. Silica (B1680970) gel column chromatography is frequently employed, often with gradient elution using solvent mixtures such as hexane (B92381) and ethyl acetate, to separate compounds based on their polarity researchgate.netbenchchem.com. Further purification steps may involve Sephadex LH-20 column chromatography and preparative HPLC to obtain this compound in a pure form researchgate.netbenchchem.com.

An example of this process is the isolation of this compound as an inhibitor of 5α-reductase activity. The methanolic extract of Torilis japonica fruits showed potent inhibition, and bioassay-guided fractionation using silica gel chromatography led to the isolation of this compound as the active principle chemfaces.comresearchgate.net. Similarly, this compound was isolated as a compound reversing multidrug-resistance in cancer cells through bioassay-guided phytochemical analysis chemfaces.com.

Spectroscopic Techniques for Structure Elucidation and Confirmation

Following the isolation and purification of a natural product, spectroscopic techniques are indispensable for determining and confirming its chemical structure egyankosh.ac.innptel.ac.insolubilityofthings.comresearchgate.net. A combination of different spectroscopic methods provides complementary information about the molecular framework, functional groups, and connectivity of atoms egyankosh.ac.innptel.ac.insolubilityofthings.comlehigh.edu.

For this compound, the structure elucidation and confirmation have relied heavily on spectroscopic analysis chemfaces.comresearchgate.net. Key techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that provides detailed information about the carbon-hydrogen framework and the arrangement of atoms in a molecule egyankosh.ac.innptel.ac.insolubilityofthings.com. Studies on this compound have utilized both one-dimensional (¹H-NMR and ¹³C-NMR) and two-dimensional (¹H-¹H COSY, HMQC, and HMBC) NMR experiments to assign signals and establish connectivity koreascience.kr. ¹H-NMR provides information on the types of protons and their chemical environment, while ¹³C-NMR reveals the different types of carbon atoms egyankosh.ac.innptel.ac.insolubilityofthings.com. 2D NMR techniques like COSY, HMQC, and HMBC help in correlating coupled protons, correlating protons to their directly attached carbons, and identifying long-range proton-carbon connectivities, respectively koreascience.kr. These experiments were crucial for the full assignment of the ¹H and ¹³C signals of this compound koreascience.kr.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula and structural fragments egyankosh.ac.innptel.ac.insolubilityofthings.com. GC/MS systems have been used in the analysis of this compound koreascience.kr.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds egyankosh.ac.innptel.ac.insolubilityofthings.com. IR spectra of this compound have been recorded to confirm the presence of characteristic functional groups koreascience.kr.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can indicate the presence of conjugated systems or chromophores egyankosh.ac.innptel.ac.insolubilityofthings.com. UV spectra of this compound have also been obtained koreascience.kr.

The combined analysis of data obtained from these spectroscopic techniques allowed researchers to elucidate and confirm the guaiane-type sesquiterpene structure of this compound, including the positions and orientations of its angeloyloxy and acetoxy substituents chemfaces.comresearchgate.netbenchchem.comkoreascience.kr.

Future Directions and Translational Research for Torilin

Identification of Novel Molecular Targets and Signaling Pathways

Understanding the precise molecular targets and signaling pathways modulated by Torilin is a critical area for future research. Studies have indicated that this compound can influence various cellular processes. For instance, this compound has been shown to inhibit inflammation by limiting the activation of TAK1 kinase, which in turn reduces the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, p38 MAPK, and JNK1/2. smolecule.comnih.gov This inhibition is considered important in mediating inflammatory responses. smolecule.com Furthermore, this compound has been observed to affect the nuclear translocation of NF-κB and AP-1, transcription factors essential for regulating inflammatory gene expression. smolecule.comchemfaces.com

In the context of cancer, this compound has demonstrated anti-angiogenic properties by downregulating VEGF and insulin-like growth factor-II (IGF-II) expression in hepatoblastoma cells, leading to anti-angiogenic effects in animal studies. frontiersin.org this compound has also been found to activate the p53 pathway by enhancing p53 protein levels and inhibiting p53 degradation through disruption of the interaction between p53 and MDM2 in HCT116 cells, a human colorectal carcinoma cell line. researchgate.net This elevation in p53 levels contributed to the suppression of cell growth. researchgate.net

Future research should aim to comprehensively map the interaction profiles of this compound with cellular proteins and identify novel, previously uncharacterized targets. Advanced techniques such as proteomics, transcriptomics, and high-throughput screening can be employed to achieve a more complete understanding of this compound's molecular mechanisms. Investigating its effects on other key signaling pathways involved in disease pathogenesis, beyond inflammation and angiogenesis, will also be essential. For example, exploring its impact on pathways related to cell proliferation, apoptosis, migration, and the tumor microenvironment could reveal new therapeutic opportunities.

Data from existing research highlights some of the known molecular interactions:

| Target/Pathway | Effect of this compound | Relevant Biological Process | Source |

| TAK1 kinase | Inhibition, leading to reduced MAPK activation | Inflammatory responses | smolecule.comnih.gov |

| ERK1/2, p38 MAPK, JNK1/2 | Suppression (downstream of TAK1 inhibition) | Inflammatory responses | smolecule.comnih.gov |

| NF-κB and AP-1 | Attenuation of nuclear translocation and activation | Regulation of inflammatory gene expression | smolecule.comchemfaces.com |

| VEGF and IGF-II | Downregulation | Angiogenesis (specifically in hepatoblastoma) | frontiersin.org |

| p53 protein level | Enhancement | Tumor suppression | researchgate.net |

| p53-MDM2 interaction | Disruption | p53 degradation inhibition | researchgate.net |

| iNOS and COX-2 expressions | Inhibition | Inflammatory mediator production | chemfaces.comnih.gov |

| TNF-α, IL-1β, IL-6, GM-CSF | Suppression of gene and protein expressions | Inflammatory cytokine production | chemfaces.com |

Further research is needed to validate these targets in various disease models and, eventually, in human studies to confirm their clinical relevance. mdpi.com

Development of Advanced Delivery Systems

The development of advanced delivery systems is crucial to overcome potential limitations of this compound, such as bioavailability, solubility, and targeted delivery to specific tissues or cells. mdpi.com Nanotechnology-based formulations offer promising solutions in this regard. mdpi.commdpi.comnih.gov

Nanoparticle-Based Formulations

Nanoparticles can encapsulate this compound, protecting it from degradation, enhancing its solubility, and improving its pharmacokinetic profile. mdpi.comnih.govnih.gov They can also facilitate targeted delivery to disease sites through passive accumulation via the enhanced permeability and retention (EPR) effect in tumors and inflamed tissues, or through active targeting by conjugating ligands that bind to specific receptors on target cells. mdpi.comnih.govresearchgate.net

Research into nanoparticle-based delivery systems for other bioactive compounds has shown improved stability, enhanced penetration into target sites (such as biofilms), and sustained release. mdpi.commdpi.comnih.gov Applying similar strategies to this compound could significantly enhance its therapeutic efficacy and reduce potential off-target effects. Future studies should focus on developing various types of nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles, and metallic nanoparticles, and evaluating their loading capacity, release kinetics, stability, and targeted delivery efficiency for this compound in relevant preclinical models. mdpi.com

Liposomal Delivery Systems

Liposomes, spherical vesicles composed of lipid bilayers, are well-established drug delivery systems that can encapsulate both hydrophilic and hydrophobic compounds. nih.govnih.gov They can improve the solubility and bioavailability of poorly water-soluble drugs like this compound. nih.gov Liposomes can also provide sustained release and reduce systemic toxicity by directing the drug to target sites. nih.gov

Similar to nanoparticles, liposomes can be modified with targeting ligands to achieve active targeting. nih.gov Studies with other compounds have demonstrated the potential of liposomal formulations for enhanced targeting and cellular uptake. mdpi.comresearchgate.net Research efforts should explore the encapsulation of this compound within liposomes, optimizing lipid composition, size, and surface modifications to achieve efficient loading, controlled release, and targeted delivery to specific pathological areas, such as tumors or inflammatory sites. mdpi.comnih.gov

Hydrogel Formulations

Hydrogels are three-dimensional polymeric networks that can absorb and retain large amounts of water. They are being explored as drug delivery systems, particularly for local and sustained release. mdpi.comnih.govnih.gov Hydrogel formulations can be designed to deliver therapeutic agents directly to a specific site, minimizing systemic exposure and potential side effects. nih.gov

For conditions where local delivery of this compound might be beneficial, such as inflammatory skin diseases or certain solid tumors, hydrogel formulations could be advantageous. mdpi.com Research is needed to develop biocompatible and biodegradable hydrogels capable of incorporating this compound and releasing it in a controlled manner at the target site. nih.gov The release kinetics could potentially be modulated by stimuli-responsive hydrogels that respond to changes in pH, temperature, or enzymatic activity at the disease site. nih.govnih.gov

Synergistic Therapeutic Strategies with Existing Agents

Exploring the synergistic potential of this compound in combination with existing therapeutic agents is a promising avenue for future research. Combining this compound with other drugs could lead to enhanced therapeutic effects, reduced dosages of individual agents, and potentially overcome drug resistance. scispace.comresearchgate.net

Given this compound's anti-inflammatory and anti-cancer properties, investigating its combination with conventional anti-inflammatory drugs or chemotherapeutic agents is logical. For example, studies have explored the synergistic effects of other natural compounds with chemotherapy in various cancer types. mdpi.comresearchgate.net Research should focus on identifying combinations that exhibit synergistic activity against specific diseases in preclinical models. This could involve in vitro studies to assess combined effects on cell viability, proliferation, and signaling pathways, followed by in vivo studies to evaluate efficacy and potential toxicity of the combinations. researchgate.net Understanding the underlying mechanisms of synergy will be crucial for the rational design of combination therapies. dntb.gov.ua

Long-Term Efficacy Studies

These studies should be designed to assess the durability of the therapeutic response and identify any potential for the development of resistance over time. While information on long-term efficacy of this compound specifically is limited in the provided search results, research on other natural compounds and therapeutic strategies emphasizes the importance of long-term studies to translate initial findings into clinically viable treatments. mdpi.comnih.gov

Exploration of New Therapeutic Applications

This compound's established biological activities provide a foundation for exploring its potential in treating a wider range of conditions. Research is expanding beyond its known anti-inflammatory, antimicrobial, and antioxidant properties to uncover novel pharmacological effects. smolecule.comontosight.ai

Beyond Current Established Activities

Studies are investigating this compound's potential in areas such as neuroprotection and as an inhibitor of specific enzymes. Emerging research suggests potential neuroprotective effects, with studies indicating its ability to protect against neuronal cell death induced by neurotoxins like glutamate (B1630785) and β-amyloid smolecule.com. Furthermore, this compound has shown promise as a testosterone (B1683101) 5α-reductase inhibitor, an activity that could have implications in conditions related to androgen metabolism researchgate.nettargetmol.comnaver.com. In vitro studies have demonstrated that this compound exhibits a stronger inhibitory effect on 5α-reductase than alpha-linolenic acid, although it is weaker than finasteride (B1672673) researchgate.nettargetmol.comnaver.com.

Research is also exploring this compound's impact on cellular pathways involved in various diseases. For instance, studies have indicated that this compound can inhibit inflammation by limiting the activation of TAK1-mediated MAP kinase and NF-κB pathways naver.comnih.govchemfaces.com. Its potential to attenuate arthritis severity and modify leukocyte activations in animal models has been reported naver.comnih.govchemfaces.com. Additionally, this compound has demonstrated anti-angiogenic activity both in vivo and in vitro, suggesting a potential role in suppressing tumorigenesis by inhibiting tumor invasion and reversing multidrug resistance in certain cancer cell lines targetmol.comnaver.comchemfaces.comontarioinvasiveplants.ca. It has been shown to potentiate the cytotoxicity of several chemotherapy drugs against multidrug-resistant cells targetmol.comnaver.comchemfaces.com. This compound has also been observed to inhibit melanin (B1238610) production in melanoma cells targetmol.comnaver.comchemfaces.com.

The following table summarizes some of the explored activities beyond the commonly established ones:

| Activity | Description |

| Neuroprotective Effects | Protection against neuronal cell death induced by neurotoxins like glutamate and β-amyloid. smolecule.com |

| 5α-Reductase Inhibition | Stronger inhibition than alpha-linolenic acid, weaker than finasteride. researchgate.nettargetmol.comnaver.com |

| Inhibition of Inflammatory Pathways | Limits TAK1-mediated MAP kinase and NF-κB activation. naver.comnih.govchemfaces.com |

| Anti-angiogenic Activity | Potent activity in vivo and in vitro. targetmol.comnaver.comchemfaces.comontarioinvasiveplants.ca |

| Reversal of Multidrug Resistance | Potentiates cytotoxicity of chemotherapy drugs in resistant cancer cells. targetmol.comnaver.comchemfaces.com |

| Inhibition of Melanin Production | Observed in α-melanocyte stimulating hormone-activated B16 melanoma cells. targetmol.comnaver.comchemfaces.com |

| Anti-invasive Activity | May suppress tumorigenesis by inhibiting tumor invasion. targetmol.comnaver.comchemfaces.com |

| Modulation of p53 Pathway | Activated p53 pathway by enhancing p53 protein level, suppressing cancer cell growth. researchgate.net |

Clinical Relevance and Human Translational Studies

Translational research is a crucial step in bridging the gap between laboratory discoveries and clinical applications adventhealth.comnih.gov. While significant research on this compound has been conducted in vitro and in animal models, its clinical relevance and effects in humans are areas requiring further investigation mdpi.comwellbeingintlstudiesrepository.org. Studies confirming the anti-hypertensive effects of Torilis japonica extract have been conducted in animal models, but its effectiveness in humans remains unknown mdpi.com. The process of translating findings from animal models to human clinical trials presents challenges, and the success rate can be low wellbeingintlstudiesrepository.org. Future research needs to focus on well-designed human studies to evaluate the efficacy and potential applications of this compound in clinical settings. adventhealth.comnih.gov

Applications in Non-Pharmaceutical Sectors

Beyond its potential pharmaceutical uses, this compound's properties make it a candidate for applications in other sectors, particularly in cosmetics and the food industry. smolecule.com

Cosmetic Formulations for Skin Health

This compound's reported biological activities, such as antioxidant, anti-inflammatory, and melanin inhibition effects, suggest potential applications in cosmetic formulations aimed at improving skin health. smolecule.comtargetmol.comnaver.comchemfaces.comresearchgate.net Its ability to inhibit melanin production could be relevant for addressing hyperpigmentation disorders targetmol.com. Furthermore, research on Torilis japonica extract, which contains this compound, has explored its effects on atopic inflammation and skin damage, indicating potential benefits for skin conditions nih.govresearchgate.net. Studies have investigated the extract's ability to regulate chemokines and cytokines related to atopic inflammation and affect matrix metalloproteinase expressions, which are crucial in skin damage nih.govresearchgate.net. The growing consumer interest in natural active ingredients in cosmetic products aligns with the potential of compounds like this compound. iff.com

Natural Preservatives in Food Industry

The antimicrobial properties of this compound make it a potential candidate for use as a natural preservative in the food industry smolecule.comnih.govunivarsolutions.comijsra.netijcrt.org. There is an increasing demand for natural alternatives to synthetic food preservatives due to growing consumer awareness and concerns about the potential health effects of chemical additives nih.govunivarsolutions.comijcrt.org. Natural preservatives, often derived from plants, can help prevent the growth of undesirable microorganisms and extend the shelf life of food products nih.govunivarsolutions.comijcrt.org. This compound's demonstrated inhibitory effects against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger, support its potential in this area smolecule.com.

Q & A

Q. What experimental models are recommended to assess Torilin's anti-inflammatory activity?

this compound's anti-inflammatory effects are typically evaluated using in vitro models such as LPS-stimulated BV2 microglial cells, where cytokine levels (e.g., IL-1β, TNF-α) are quantified via ELISA, and key pathways (TAK1, MAPK, NF-κB) are analyzed via Western blot . In vivo models include collagen-induced arthritis in rodents, with histopathological assessment of joint inflammation and cytokine profiling in serum .

Q. How is this compound's inhibitory potency against testosterone 5α-reductase quantified?

Enzyme inhibition is measured using cell-free or cell-based assays, comparing IC₅₀ values against reference inhibitors (e.g., finasteride). Radiolabeled substrates (e.g., ³H-testosterone) or HPLC-based quantification of dihydrotestosterone (DHT) conversion are standard methods. This compound's IC₅₀ of 31.7 μM indicates moderate potency relative to finasteride (IC₅₀ = 0.38 μM) .

Q. What methodologies are used to study this compound's melanogenesis inhibition in B16 cells?

B16 melanoma cells are treated with α-MSH to induce melanogenesis. This compound's effect is assessed via:

Q. How is this compound's antimicrobial activity tested against bacterial strains?

Standard methods include:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs)

- Time-kill kinetics for sporicidal activity (e.g., against Bacillus subtilis spores)

- Disk diffusion assays to compare zone-of-inhibition sizes .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound's efficacy across cancer cell lines with multidrug resistance (MDR)?

Comparative studies should:

Q. How can structural-activity relationship (SAR) studies optimize this compound's 5α-reductase inhibition?

SAR approaches include:

Q. What methodologies elucidate the crosstalk between this compound's anti-inflammatory and anti-melanogenic pathways?

Integrative approaches involve:

Q. How can in vivo anti-angiogenic activity of this compound be rigorously validated?

Use:

- Chick chorioallantoic membrane (CAM) assays for qualitative angiogenesis inhibition

- Matrigel plug assays in mice, quantifying hemoglobin content and endothelial cell markers (CD31) via immunohistochemistry .

Methodological Considerations

Q. What controls are essential when studying this compound's hepatoprotective effects in toxin-induced liver injury models?

Include:

Q. How should researchers address batch-to-batch variability in this compound's biological activity?

Standardize:

- Purity verification via HPLC (≥95%)

- Biological activity normalization using reference inhibitors in each experiment

- Reproducibility testing across ≥3 independent replicates .

Data Contradiction & Reproducibility

Q. What steps mitigate discrepancies in this compound's reported IC₅₀ values across studies?

Ensure:

Q. Why does this compound show strain-specific antimicrobial activity, and how can this be systematically investigated?

Hypothesize differences in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。